1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride

Descripción general

Descripción

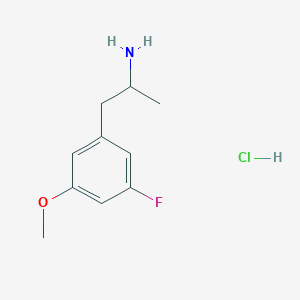

1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14FNO·HCl It is a derivative of phenethylamine, characterized by the presence of a fluorine atom at the 3-position and a methoxy group at the 5-position on the phenyl ring

Métodos De Preparación

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Reduction: Conversion of the nitro group to an amine group.

Fluorination: Introduction of the fluorine atom at the desired position.

Methoxylation: Introduction of the methoxy group.

Formation of the hydrochloride salt: This is achieved by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Análisis De Reacciones Químicas

Amine-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or other electrophilic agents. For example:

Reaction :

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

Reaction :

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds. For example, reacting with aldehydes:

Reaction :

Aplicaciones Científicas De Investigación

Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. The introduction of fluorine in the structure may influence receptor binding affinities and selectivity .

Synthesis and Structural Modifications

The synthesis of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride can be achieved through various synthetic routes, often involving the introduction of the methoxy and fluorine groups onto a phenyl ring followed by amination processes. The stability and reactivity of fluorinated compounds are critical considerations during synthesis, as they can undergo decomposition under certain conditions .

Case Studies and Literature Insights

While specific case studies directly involving this compound are scarce, related research highlights the importance of fluorinated compounds in drug development:

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride can be compared with other phenethylamine derivatives, such as:

1-(3,4-Methylenedioxyphenyl)propan-2-amine: Known for its psychoactive properties.

1-(4-Methoxyphenyl)propan-2-amine: Similar structure but lacks the fluorine atom.

1-(3-Fluorophenyl)propan-2-amine: Lacks the methoxy group.

The uniqueness of this compound lies in the combination of the fluorine and methoxy groups, which can significantly alter its chemical and biological properties compared to other similar compounds.

Actividad Biológica

1-(3-Fluoro-5-methoxyphenyl)propan-2-amine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a fluorine atom and a methoxy group, which may influence its interaction with biological targets. The basic structure can be represented as follows:

Research indicates that this compound may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Such interactions can modulate neurotransmitter release and uptake, potentially influencing mood and cognitive functions .

Antimicrobial Properties

Preliminary studies have suggested that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenylpropanamines have shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 1-(4-Methoxyphenyl)propan-2-amine | Staphylococcus aureus | 0.025 |

| 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine | Escherichia coli | TBD |

| 1-(5-Fluoro-2-methoxyphenyl)propan-1-amine | Bacillus subtilis | 0.0039 |

Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological effects. Studies on similar compounds indicate that they may act as selective serotonin reuptake inhibitors (SSRIs), which can be beneficial in treating depression and anxiety disorders .

Table 2: Neuropharmacological Activity of Related Compounds

| Compound | Receptor Type | EC50 (nM) |

|---|---|---|

| 1-(3-Fluoro-5-methoxyphenyl)propan-2-amine | 5-HT2A receptor | TBD |

| 1-(4-Methoxyphenyl)propan-2-amine | Dopamine D2 receptor | TBD |

Case Studies

Recent case studies highlight the therapeutic potential of compounds related to this compound in treating neurological disorders. For instance, a study demonstrated that similar phenylpropylamines exhibited significant antidepressant-like effects in animal models, suggesting that this compound might share similar properties .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicity profile of fluorinated compounds. Some studies have indicated that fluorine substituents can lead to metabolic instability and potential toxicity in certain contexts . Therefore, further research is necessary to assess the safety and efficacy of this compound.

Propiedades

IUPAC Name |

1-(3-fluoro-5-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c1-7(12)3-8-4-9(11)6-10(5-8)13-2;/h4-7H,3,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBMNBPVBUMMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC(=C1)F)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-73-2 | |

| Record name | 1-(3-fluoro-5-methoxyphenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.